An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid and Related Structures
An In-depth Technical Guide to 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid and Related Structures
A Note on Chemical Identification: The precise chemical, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, is not readily found in major chemical databases with a designated CAS number. This guide will focus on the closely related and structurally significant isomer, 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid (CAS No. 2091783-56-9) . Additionally, this document will provide comparative data on other relevant isomers to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of Trifluoromethylated Benzoic Acids
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design.[1] This functional group can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] When combined with a benzoic acid scaffold, a versatile pharmacophore, the resulting trifluoromethylated benzoic acids become powerful building blocks for novel therapeutics.[3] This guide provides a detailed overview of the chemical and physical properties, synthesis, and potential applications of 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid and its isomers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid and a related isomer.
| Property | 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid | 3-Bromo-5-(trifluoromethyl)benzoic acid |
| CAS Number | 2091783-56-9[4] | 328-67-6[5] |
| Molecular Formula | C₈H₄BrF₃O₃[4] | C₈H₄BrF₃O₂[5] |
| Molecular Weight | 285.01 g/mol [4] | 269.01 g/mol [5] |
| IUPAC Name | 5-bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid[4] | 3-bromo-5-(trifluoromethyl)benzoic acid[5] |
| Appearance | Solid (predicted) | Solid[6] |
| pKa (Predicted) | 2.42±0.10[7] | Not available |
| Water Solubility | Slightly soluble in water (predicted)[7] | Not available |
Synthesis Pathways
The synthesis of halogenated and trifluoromethylated benzoic acids can be achieved through various synthetic routes. A general understanding of these pathways is crucial for chemists to devise efficient and scalable production methods.
A plausible synthetic approach for 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid could involve the bromination of a suitable salicylic acid precursor that already contains the trifluoromethyl group. Alternatively, the synthesis could start from a brominated benzene derivative, followed by the introduction of the hydroxyl, carboxyl, and trifluoromethyl groups through a series of regioselective reactions.
A patented method for the synthesis of a related compound, 5-bromo-2-chloro-benzoic acid, involves a two-step process of diazotization and chlorination followed by hydrolysis, starting from a 5-bromo-2-aminobenzoic acid derivative.[8] This highlights a common strategy in the synthesis of substituted benzoic acids. Another patented synthesis for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine involves a four-step reaction with a total yield of about 31.1%.[9]
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of the target molecule.
Spectroscopic Characterization
The structural elucidation of 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid and its isomers relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions. The presence of the hydroxyl and carboxylic acid protons would also be evident, though their signals might be broad and exchangeable. ¹³C NMR would reveal the number of unique carbon environments, including the characteristic signals for the trifluoromethyl group and the carboxyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Br, C-F, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.
Applications in Drug Discovery and Development
Trifluoromethylated benzoic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging its therapeutic effect. Furthermore, the lipophilicity imparted by the -CF3 group can improve a drug's ability to cross cell membranes.[2]
The combination of a bromine atom, a hydroxyl group, and a trifluoromethyl group on a benzoic acid scaffold offers multiple points for further chemical modification, making these compounds versatile building blocks in combinatorial chemistry and lead optimization studies.
Potential Drug Development Pathway
Caption: Role of the title compound in a typical drug discovery workflow.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid and its isomers. Based on data for similar compounds, it is likely to be an irritant.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid contact with skin and eyes.[12] Do not ingest or inhale.[13] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of water. If skin irritation persists, seek medical attention.[11][13]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[13]
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11][13]
-
If swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[13]
Conclusion
5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid represents a valuable and versatile chemical entity for researchers and drug development professionals. Its unique combination of functional groups makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the advancement of medicinal chemistry.
References
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-hydroxy-4-trifluoromethyl-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1483-56-3, 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
PubMed Central. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Retrieved from [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 11086788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-(trifluoromethyl)benzoic acid | 328-67-6 [sigmaaldrich.com]
- 7. Cas 1483-56-3,2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | lookchem [lookchem.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. tcichemicals.com [tcichemicals.com]


